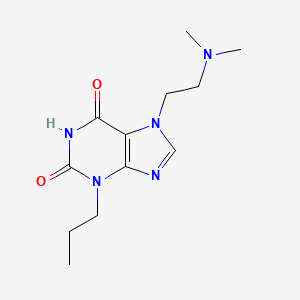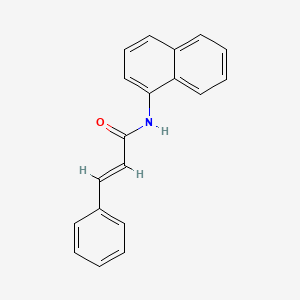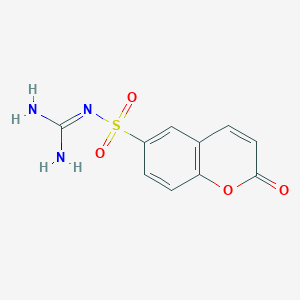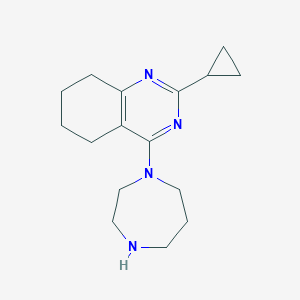
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンは、プリン類の有機分子に属する合成化合物です。プリン類は、様々な生物学的プロセスにおいて重要な役割を果たす複素環式芳香族化合物です。
準備方法
合成経路および反応条件
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つには、塩基性条件下でのプリン誘導体の2-(ジメチルアミノ)エチルクロリドによるアルキル化が含まれます。この反応は、通常、反応を促進するために、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒中で高温で行われます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模で行われます。このプロセスは、収率と純度を最適化し、安定した生産を確保するために、連続フロー反応器や自動化システムを導入することが多いでしょう。触媒やクロマトグラフィーや再結晶などの高度な精製技術を用いて、所望の製品品質を達成します。
化学反応解析
反応の種類
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 特にジメチルアミノエチル基で、求核置換反応が起こることがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換反応には、DMF中の水素化ナトリウム。
生成される主な生成物
酸化: カルボン酸やケトンの生成。
還元: アルコールやアミンの生成。
置換: さまざまな置換プリン誘導体の生成。
化学反応の分析
Types of Reactions
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスや酵素相互作用に対する潜在的な影響が研究されています。
医学: 抗がん作用や抗炎症作用を含む、潜在的な治療効果が調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンの作用機序は、細胞内の特定の分子標的との相互作用を伴います。特定の酵素の阻害剤または活性化剤として作用し、さまざまな生化学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定のアプリケーションや使用状況によって異なる可能性があります。
類似化合物の比較
類似化合物
カフェイン: 興奮作用を持つ別のプリン誘導体。
テオフィリン: 呼吸器疾患の治療に使用されます。
アデニン: 核酸の基本的な構成要素。
独自性
7-(2-(ジメチルアミノ)エチル)-3-プロピル-1H-プリン-2,6(3H,7H)-ジオンは、その特有の構造修飾により、他のプリン誘導体とは異なる化学的および生物学的特性を有しており、独特です。これらの修飾により、さまざまなアプリケーションにおいて、他のプリン誘導体と比較して効力と選択性を高めることができます。
類似化合物との比較
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Uniqueness
7-(2-(Dimethylamino)ethyl)-3-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy and selectivity in various applications compared to other purine derivatives.
特性
CAS番号 |
78146-58-4 |
|---|---|
分子式 |
C12H19N5O2 |
分子量 |
265.31 g/mol |
IUPAC名 |
7-[2-(dimethylamino)ethyl]-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-17-10-9(11(18)14-12(17)19)16(8-13-10)7-6-15(2)3/h8H,4-7H2,1-3H3,(H,14,18,19) |
InChIキー |
UUXFMBCDKMCXIO-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C(=O)NC1=O)N(C=N2)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)




![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)


![1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-](/img/structure/B11853025.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)

